molecular formula C13H18N2O B2446751 1-Acetyl-4-benzylpiperazine CAS No. 208924-94-1

1-Acetyl-4-benzylpiperazine

Cat. No.: B2446751
CAS No.: 208924-94-1
M. Wt: 218.3
InChI Key: FNLXJRLWMCLBRC-UHFFFAOYSA-N
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Description

1-Acetyl-4-benzylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions this compound is characterized by the presence of an acetyl group attached to the nitrogen atom at the 1-position and a benzyl group attached to the nitrogen atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-benzylpiperazine can be synthesized through several methods. One common approach involves the acetylation of 4-benzylpiperazine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-benzylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-Acetyl-4-benzylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Biology: It is used in biochemical assays to investigate its effects on cellular processes and pathways.

    Industry: The compound is utilized in the development of new materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-acetyl-4-benzylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, it may inhibit or activate enzymes, affecting metabolic processes and biochemical reactions.

Comparison with Similar Compounds

1-Acetyl-4-benzylpiperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: A stimulant with effects similar to amphetamines.

    4-Benzylpiperidine:

    1-Acetylpiperazine: A simpler analog without the benzyl group.

Uniqueness: this compound is unique due to the presence of both acetyl and benzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLXJRLWMCLBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-benzylpiperazine (1 g) and triethylamine (1.19 mL) in tetrahydrofuran (20 mL) was stirred at room temperature under argon. Acetyl chloride (0.424 mL) was added and the mixture was stirred for 10 minutes. The reaction was filtered and the white solid washed with ether. The filtrate was concentrated at reduced pressure to give the title compound as a colourless oil (1.2 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.424 mL
Type
reactant
Reaction Step Two

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